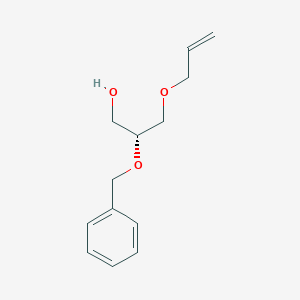
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene, also known as PHAB, is a synthetic photoswitchable molecule that has gained attention in the field of biological research due to its ability to control biological processes with light. PHAB has a unique structure that allows it to undergo isomerization upon exposure to light, which can lead to changes in biological activity.
Wirkmechanismus
The mechanism of action of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the isomerization of the azobenzene moiety upon exposure to light. This isomerization can lead to changes in the conformation and activity of the molecule, which can then affect biological processes.
Biochemical and Physiological Effects:
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. For example, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used to control the activity of ion channels, which can lead to changes in neuronal excitability. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has also been used to control gene expression, which can lead to changes in cell behavior and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its ability to control biological processes with light, which allows for precise temporal and spatial control. This can be especially useful in studying complex biological systems. However, one limitation of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the use of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in scientific research. One potential application is in the study of synaptic plasticity, which is the ability of neurons to change their activity in response to stimuli. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used to control the activity of ion channels involved in synaptic plasticity, allowing for a better understanding of this process. Additionally, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene could be used in the development of optogenetic tools for studying biological systems. Overall, 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has the potential to be a valuable tool in the field of biological research.
Synthesemethoden
The synthesis of 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene involves the reaction of 4-nitrobenzene-azo-resorcinol with pentanoyl chloride and hexanoyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene in high yield.
Wissenschaftliche Forschungsanwendungen
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been used in a variety of scientific research applications, including the study of ion channels, protein-protein interactions, and gene expression. 4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene has been shown to be effective in controlling the activity of these biological processes with light, allowing for precise temporal and spatial control.
Eigenschaften
CAS-Nummer |
120102-99-0 |
|---|---|
Produktname |
4-n-Pentanoyl-4-n'-hexanoyloxyazobenzene |
Molekularformel |
C23H28N2O3 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C23H28N2O3/c1-3-5-7-9-23(27)28-21-16-14-20(15-17-21)25-24-19-12-10-18(11-13-19)22(26)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChI-Schlüssel |
NDZAITBGXOSPTF-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Kanonische SMILES |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CCCC |
Synonyme |
[4-(4-pentanoylphenyl)diazenylphenyl] hexanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





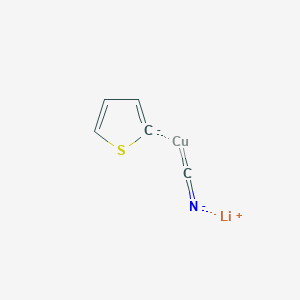

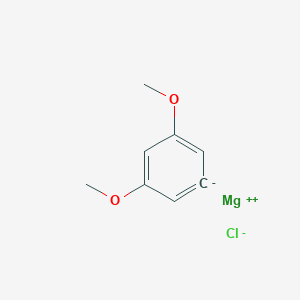
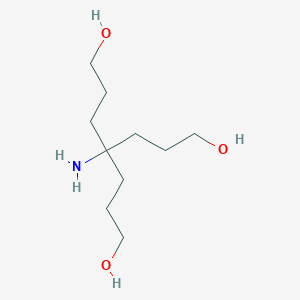

![3-Oxatetracyclo[5.2.2.01,6.02,4]undecane](/img/structure/B54370.png)


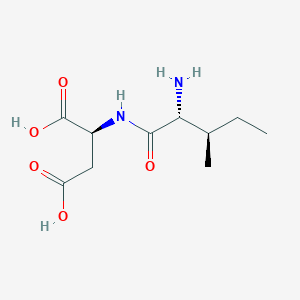
![2,3,5,6-Tetrabromothieno[3,2-b]thiophene](/img/structure/B54379.png)

